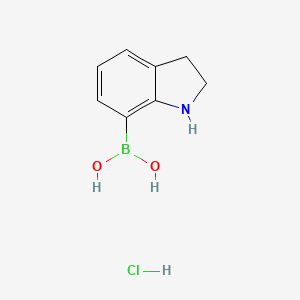
2-(2-methyl-2H-indazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-2H-indazol-4-yl)acetic acid is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal properties . The structure of this compound consists of an indazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2H-indazol-4-yl)acetic acid can be achieved through various methods. One common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper acetate as a catalyst . Another method includes the transition metal-catalyzed reactions and reductive cyclization reactions . These reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-2H-indazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Aplicaciones Científicas De Investigación
2-(2-methyl-2H-indazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-2H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-methyl-2H-indazol-4-yl)acetic acid include:
- 1-methyl-1H-indazole-4-acetic acid
- 2-(1-methyl-1H-indazol-4-yl)propanoic acid
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
This compound is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 2-position and an acetic acid moiety at the 4-position differentiates it from other indazole derivatives and contributes to its unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(2-methylindazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-7(5-10(13)14)3-2-4-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14) |
Clave InChI |
LJEXJIJSKUWERP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)C=CC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
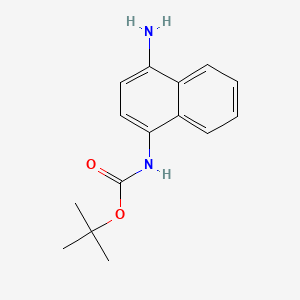
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
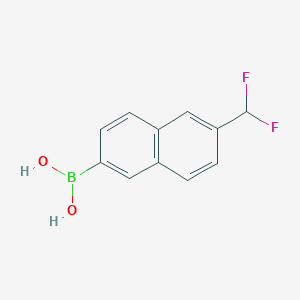
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
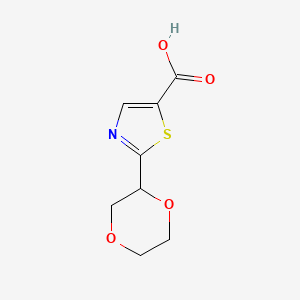
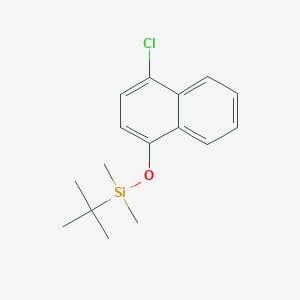
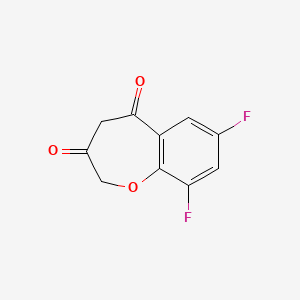
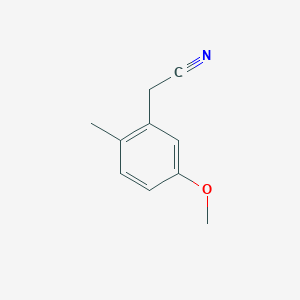
![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
